1-(4-bromophenyl)-3-[2-(morpholin-4-yl)-2-(pyridin-3-yl)ethyl]thiourea
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Overview
Description
1-(4-bromophenyl)-3-[2-(morpholin-4-yl)-2-(pyridin-3-yl)ethyl]thiourea is a synthetic organic compound that features a bromophenyl group, a morpholino group, a pyridinyl group, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-3-[2-(morpholin-4-yl)-2-(pyridin-3-yl)ethyl]thiourea typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-bromophenyl isothiocyanate with 2-(pyridin-3-yl)ethylamine to form an intermediate.
Addition of Morpholine: The intermediate is then reacted with morpholine under controlled conditions to yield the final product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-(4-bromophenyl)-3-[2-(morpholin-4-yl)-2-(pyridin-3-yl)ethyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-3-[2-(morpholin-4-yl)-2-(pyridin-3-yl)ethyl]thiourea depends on its specific application:
Biochemical Probes: It may interact with specific proteins or enzymes, inhibiting their activity.
Therapeutic Agents: It may target specific cellular pathways, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-3-(2-morpholino-2-(pyridin-3-yl)ethyl)thiourea: Similar structure with a chlorine atom instead of bromine.
1-(4-Methylphenyl)-3-(2-morpholino-2-(pyridin-3-yl)ethyl)thiourea: Similar structure with a methyl group instead of bromine.
Uniqueness
1-(4-bromophenyl)-3-[2-(morpholin-4-yl)-2-(pyridin-3-yl)ethyl]thiourea is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-(4-bromophenyl)-3-(2-morpholin-4-yl-2-pyridin-3-ylethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN4OS/c19-15-3-5-16(6-4-15)22-18(25)21-13-17(14-2-1-7-20-12-14)23-8-10-24-11-9-23/h1-7,12,17H,8-11,13H2,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLHEFINWMGZIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=S)NC2=CC=C(C=C2)Br)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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